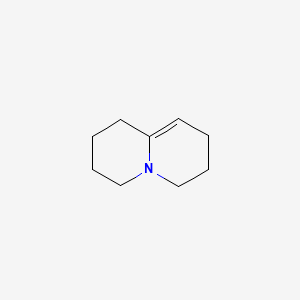

9(10)-Dehydroquinolizidine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3,4,6,7,8-hexahydro-1H-quinolizine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N/c1-3-7-10-8-4-2-6-9(10)5-1/h5H,1-4,6-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRJWBIZYAUPOEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2CCCC=C2C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20213610 | |

| Record name | 9(10)-Dehydroquinolizidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20213610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.22 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6391-47-5 | |

| Record name | 9(10)-Dehydroquinolizidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006391475 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9(10)-Dehydroquinolizidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20213610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategies and Methodologies for 9 10 Dehydroquinolizidine Synthesis

Retrosynthetic Analysis of the 9(10)-Dehydroquinolizidine Skeleton

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by disconnecting key bonds to reveal simpler, readily available precursors. For the this compound skeleton, the most apparent disconnection is across the C9=C10 double bond, characteristic of an enamine. This suggests that a late-stage elimination or dehydrogenation of a saturated quinolizidine (B1214090) ring system is a plausible forward strategy.

Further disconnection of the bicyclic framework, typically at one of the C-N bonds (e.g., N5-C6 or N5-C9), simplifies the structure to a monosubstituted piperidine (B6355638) derivative. This approach is common in alkaloid synthesis. For instance, a disconnection at the N5-C6 bond would lead to a piperidine ring bearing a functionalized four-carbon chain at the C2 position. The terminal group of this chain would need to be a reactive species, such as an aldehyde or ester, capable of undergoing an intramolecular cyclization (e.g., condensation or Dieckmann cyclization) to form the second ring.

Another key retrosynthetic approach involves a Michael-type addition followed by an intramolecular cyclization. tandfonline.com In this strategy, the dehydroquinolizidine ring is disconnected to reveal a nucleophilic piperidine-derived enamine and an electrophilic Michael acceptor. In the forward synthesis, the conjugate addition of the enamine to the acceptor, followed by an intramolecular condensation, constructs the bicyclic system in a convergent manner. This strategy was employed in the synthesis of a precursor to the alkaloid (±)-lamprolobine. tandfonline.com

Classical and Contemporary Approaches to this compound Construction

The synthesis of the this compound core has evolved from classical stoichiometric reactions to more sophisticated and efficient contemporary methods.

A classical and direct method for generating the this compound system is the dehydrogenation of the corresponding saturated quinolizidine. The use of mercuric acetate (B1210297) has been reported for this transformation, providing a direct entry into the enamine structure from the readily available saturated bicyclic amine. cardiff.ac.uk

Contemporary approaches often involve the construction of the ring system as part of a more complex molecular synthesis, such as in the total synthesis of the marine alkaloid halichlorine. nih.govpnas.orgpnas.org These syntheses utilize modern catalytic reactions to build precursors with the required stereochemistry and functionality before the final ring-closing step to form the dehydroquinolizidine moiety.

Cyclization reactions are fundamental to the construction of the bicyclic this compound skeleton. These methods often involve the formation of one of the rings or the final C-N/C-C bond that defines the bicyclic structure.

One notable example is a thiol-mediated cyclization sequence used in the synthesis of (±)-halichlorine. nih.govpnas.orgpnas.org In this multi-step process, an amino aldehyde intermediate is elaborated, and the dehydroquinolizidine ring system is formed in a subsequent cyclization step. nih.govpnas.orgpnas.org Another powerful strategy is the annulation reaction involving a Michael addition followed by an intramolecular cyclization. For example, the reaction of 2-cyanomethylenepiperidine with methyl acrylate (B77674) in the presence of a base leads directly to a cyclized 1-cyano-4-oxo-1,10-dehydroquinolizidine derivative in high yield. tandfonline.com This reaction proceeds through an initial Michael-type addition, which is then followed by an intramolecular condensation to build the second ring. tandfonline.com

| Cyclization Method | Precursors | Key Reagents/Conditions | Product Type | Reference(s) |

| Thiol-Mediated Cyclization | Amino aldehyde derived from a functionalized piperidine | Thiophenol, Base | Dehydroquinolizidine core of Halichlorine | nih.gov, pnas.org, pnas.org |

| Michael Addition-Cyclization | 2-Cyanomethylenepiperidine, Methyl acrylate | Sodium Hydride (NaH) | 1-Cyano-4-oxo-1,10-dehydroquinolizidine | tandfonline.com |

| Semipinacol Reaction | Allylic alcohol on a piperidine precursor | N-Bromosuccinimide (NBS) | Azaspirocyclic system (Halichlorine intermediate) | acs.org |

Metal catalysis plays a crucial role in modern organic synthesis, and its application to the formation of nitrogen heterocycles is extensive.

As mentioned, a classical approach involves the dehydrogenation of quinolizidine using mercuric (II) acetate. cardiff.ac.uk While effective, this method relies on a stoichiometric amount of a toxic heavy metal.

While direct metal-catalyzed cyclizations to form the basic this compound are not extensively documented, the broader field of heterocycle synthesis offers many potential methods. For instance, catalysts based on manganese, iron, cobalt, and ruthenium have been developed for the synthesis of related N-heterocycles like quinazolines, often through dehydrogenative coupling or annulation reactions. frontiersin.orgmdpi.com These modern catalytic systems, which often operate with high efficiency and functional group tolerance, represent a promising area for future development in this compound synthesis.

The use of photochemical and electrochemical methods offers sustainable and powerful alternatives to traditional chemical reagents for promoting reactions. These techniques can generate highly reactive intermediates under mild conditions.

Currently, there is limited specific literature describing the direct synthesis of the this compound skeleton using photochemical or electrochemical routes. However, the potential for such applications can be inferred from general studies on the functionalization of C-H bonds and the synthesis of heterocycles. Electro-photocatalysis has emerged as a transformative approach for C(sp³)–H bond activation, enabling the formation of carbon-carbon and carbon-heteroatom bonds without the need for pre-functionalized substrates or harsh conditions. uni-regensburg.de Such methodologies could potentially be adapted for intramolecular cyclizations of suitable acyclic amine precursors to construct the quinolizidine framework. For example, an electro-photochemical pathway could facilitate a C–H/N–H dehydrogenative coupling to forge the final ring. uni-regensburg.de This remains a largely unexplored but promising avenue for future research.

Asymmetric Synthesis of Chiral this compound Analogues

Many biologically active alkaloids are chiral, making the asymmetric synthesis of their core structures a critical objective. The synthesis of chiral this compound analogues can be achieved through several established strategies in asymmetric synthesis.

One common approach is the chiral pool strategy , where the synthesis begins with an enantiomerically pure starting material derived from nature. For instance, the synthesis of both enantiomers of 10-aza-eremophilane, a nitrogen-containing bicyclic analogue, was accomplished starting from the respective enantiomers of limonene (B3431351) oxide, a readily available chiral epoxide. cardiff.ac.uk

Another strategy involves the use of a chiral auxiliary . In this method, a non-chiral substrate is covalently attached to a chiral molecule (the auxiliary), which directs the stereochemical outcome of a subsequent reaction. scielo.org.mx After the key stereocenter is set, the auxiliary is removed. While specific applications to this compound are not detailed in the provided results, this is a general and powerful method for controlling stereochemistry in the synthesis of nitrogen heterocycles. scielo.org.mx

Enantioselective catalysis, using a substoichiometric amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product, is the most elegant and efficient method for asymmetric synthesis. mdpi.com Both chiral metal complexes and small organic molecules (organocatalysts) can serve as effective enantioselective catalysts.

While direct enantioselective catalytic syntheses of the parent this compound are not prominently reported, related transformations highlight the potential of this approach. For example, a palladium-catalyzed asymmetric intramolecular Friedel-Crafts allylic alkylation of phenols has been developed to produce chiral 9,10-dihydrophenanthrene (B48381) derivatives with high enantioselectivity (up to 94% ee). nih.gov This type of palladium-catalyzed intramolecular C-C bond formation could conceivably be adapted to suitable piperidine precursors to construct a chiral quinolizidine framework.

Enantioconvergent catalysis, where a racemic starting material is converted into a single enantiomeric product, is another powerful tool. nih.gov This has been achieved using cobalt or nickel catalysts with chiral ligands, such as bis(oxazolines), for the cross-coupling of racemic alkyl electrophiles. nih.gov Such a strategy could potentially be applied to a racemic functionalized piperidine to install a key stereocenter before cyclization.

Organocatalysis also offers promising routes. Chiral phosphoric acids and cinchona alkaloid-derived catalysts have been successfully used in a wide array of asymmetric transformations, including the synthesis of chiral γ-amino ketones, which are valuable precursors for nitrogen heterocycles like pyrrolidines. nih.govsioc-journal.cn The application of these catalytic systems to the synthesis of chiral this compound analogues represents a fertile ground for future synthetic exploration.

| Catalytic Strategy | Catalyst/Ligand Type | Potential Application | Reference(s) for Concept |

| Asymmetric Allylic Alkylation | Palladium / Chiral Phosphine Ligand | Intramolecular cyclization of an allylic piperidine precursor | nih.gov |

| Enantioconvergent Cross-Coupling | Cobalt or Nickel / Chiral Bis(oxazoline) Ligand | Stereoselective functionalization of a racemic piperidine precursor | nih.gov |

| Asymmetric Umpoled Reaction | Chiral Cinchona Alkaloid-derived Catalyst | Asymmetric synthesis of a γ-amino ketone precursor | nih.gov |

| Asymmetric Hydrogen-Bond-Donor Catalysis | Chiral Thiourea or Squaramide | Enantioselective activation of an electrophile for cyclization | nih.gov |

Diastereoselective Control in this compound Formation

This compound (also referred to as Δ¹(¹⁰)-dehydroquinolizidine) is a cyclic enamine that serves as a versatile intermediate in organic synthesis. It is typically prepared through the mild dehydrogenation of its saturated parent, quinolizidine, using mercuric acetate. researchgate.netresearchgate.net This process generates an α,β-unsaturated tertiary amine, which exists in equilibrium with its corresponding iminium salt, the Δ⁵(¹⁰)-dehydroquinolizidinium ion, particularly in acidic conditions. researchgate.net The reactivity of this enamine/iminium system allows for the introduction of substituents, and controlling the diastereoselectivity of these additions is crucial for the synthesis of complex, stereochemically defined molecules.

The inherent structure of the dehydroquinolizidine system provides a platform for diastereoselective reactions. The facial bias of the enamine double bond can be influenced by existing stereocenters on the quinolizidine ring or by the use of chiral reagents.

Further research has explored the reactions of substituted dehydroquinolizidines. The dehydrogenation of various methylquinolizidines with mercuric acetate produces the corresponding methyl-substituted dehydroquinolizidines. rsc.org The stereochemistry of the starting material can influence the stability and reactivity of the resulting enamine, thereby affecting the diastereoselectivity of subsequent transformations. For instance, the oxidation of 3-epidihydrocorynantheane with mercuric acetate, followed by reduction with sodium borohydride, is a strategy used to invert stereochemistry, a process that proceeds through a dehydroquinolizidine-like intermediate. researchgate.net

The following table summarizes key reactions where diastereoselective control is a primary consideration.

| Precursor / Intermediate | Reagent(s) | Product Type | Key Transformation | Ref |

| Quinolizidine | 1. Mercuric Acetate; 2. Perchloric Acid | Δ¹(¹⁰)-Dehydroquinolizidinium Perchlorate (B79767) | Formation of the enamine/iminium system | researchgate.netresearchgate.net |

| Δ¹(¹⁰)-Dehydroquinolizidinium Perchlorate | Methylmagnesium Iodide | 10-Methylquinolizidine | Nucleophilic addition to the C-10 bridgehead | researchgate.net |

| 3-Epidihydrocorynantheane | 1. Mercuric Acetate; 2. Sodium Borohydride | Dihydrocorynantheane | Stereochemical inversion via an intermediate iminium salt | researchgate.net |

Biomimetic and Biosynthetic Considerations in this compound Chemistry

The quinolizidine ring system is a common scaffold in a large family of alkaloids found predominantly in leguminous plants. nih.govacs.org The biosynthesis of these natural products provides inspiration for chemical synthesis, a field known as biomimetic synthesis. researchgate.net this compound and its derivatives are believed to be key intermediates in these natural pathways, and chemists have sought to replicate this logic in the laboratory.

Proposed Biosynthetic Pathways Involving this compound Intermediates

The biosynthesis of quinolizidine alkaloids (QAs) is understood to originate from the amino acid L-lysine. mdpi.comnih.govfrontiersin.org A series of enzymatic transformations converts L-lysine into the key building block, Δ¹-piperideine. This pathway involves two well-characterized initial steps:

Decarboxylation: Lysine (B10760008) decarboxylase (LDC) removes the carboxyl group from L-lysine to produce cadaverine (B124047). frontiersin.orgfrontiersin.org

Oxidative Deamination: A copper amine oxidase (CAO) then oxidizes cadaverine to 5-aminopentanal. mdpi.comfrontiersin.org

This amino-aldehyde, 5-aminopentanal, is unstable and spontaneously undergoes an intramolecular cyclization (Schiff base formation) to yield Δ¹-piperideine. frontiersin.orgfrontiersin.org

Δ¹-piperideine is considered a universal precursor for a wide range of piperidine and quinolizidine alkaloids. rsc.orgfrontiersin.org The formation of the bicyclic quinolizidine skeleton is proposed to occur through a dimerization or condensation of Δ¹-piperideine units. A critical aspect of this proposal involves the tautomerization of Δ¹-piperideine (an imine) into its more nucleophilic enamine form, 1,2,3,4-tetrahydropyridine. wiley-vch.de This enamine is structurally analogous to this compound.

The proposed mechanism for the formation of the simplest tetracyclic QAs involves the condensation of three molecules of cadaverine (via Δ¹-piperideine). For bicyclic alkaloids like lupinine (B175516), the pathway is thought to involve the coupling of two Δ¹-piperideine units. researchgate.netwikipedia.org One molecule, acting as the enamine tautomer, attacks the second molecule (in its imine form). This is followed by further cyclization and redox steps to yield the final alkaloid structure. While the exact enzymatic machinery for these later steps is still largely uncharacterized, the intermediacy of a dehydroquinolizidine-type structure is a chemically plausible and widely accepted hypothesis. nih.govresearchgate.net The diiminium cation has also been proposed as a key intermediate from which tetracyclic QAs are derived. mdpi.comfrontiersin.org

The following table outlines the proposed biosynthetic sequence leading to the quinolizidine core.

| Precursor | Intermediate(s) | Key Transformation | Putative Product Class | Ref |

| L-Lysine | Cadaverine | Decarboxylation (LDC) | Diamine | frontiersin.org |

| Cadaverine | 5-Aminopentanal | Oxidative Deamination (CAO) | Amino-aldehyde | mdpi.comfrontiersin.org |

| 5-Aminopentanal | Δ¹-Piperideine | Spontaneous cyclization | Cyclic imine | frontiersin.orgfrontiersin.org |

| Δ¹-Piperideine | Enamine tautomer + Iminium ion | Dimerization / Condensation | Quinolizidine skeleton | researchgate.netwiley-vch.dewikipedia.org |

Synthetic Mimicry of Nature's Routes to this compound

Biomimetic synthesis aims to replicate nature's strategies for constructing complex molecules in the laboratory. researchgate.net This approach can lead to highly efficient and elegant synthetic routes and can also provide evidence to support or refute a proposed biosynthetic pathway. Inspired by the proposed role of Δ¹-piperideine in QA biosynthesis, chemists have developed syntheses that utilize this key intermediate or its synthetic equivalents to construct the quinolizidine framework.

A notable example is the biomimetic, organocatalytic synthesis of 4-arylquinolizidin-2-ones, which are key intermediates for various Lythraceae alkaloids. This methodology involves the reaction of Δ¹-piperideine with arylideneacetones in a proline-mediated Mannich/aza-Michael cascade. researchgate.net This strategy directly mimics the proposed biological condensation of a piperideine unit with an electrophilic partner to build the quinolizidine core.

Another powerful demonstration of this biomimetic principle is a three-component Mannich reaction inspired by piperidine alkaloid biosynthesis. rsc.org This method assembles multi-substituted chiral piperidines from a functionalized dienolate, an aldehyde, and an amine, mimicking the construction from basic building blocks. The versatility of this approach was highlighted by its extension to the quinolizidine system. When a substrate containing a pendant aldehyde was used, the initially formed piperidine intermediate underwent a second, intramolecular cyclization to furnish a chiral polyfunctional quinolizidine enaminone, effectively building the second ring of the bicyclic system in a manner analogous to the proposed biosynthetic pathway. rsc.org

These synthetic endeavors showcase how the logic of biosynthesis can be translated into powerful laboratory methods. By using a Δ¹-piperideine equivalent as a lynchpin, these strategies achieve the construction of the quinolizidine skeleton through a cascade of reactions that mirror the proposed steps in nature.

The table below summarizes key biomimetic syntheses that construct the quinolizidine ring system.

| Synthetic Goal | Key Building Blocks | Key Reaction Type | Biomimetic Principle | Ref |

| 4-Arylquinolizidin-2-ones | Δ¹-Piperideine, Arylideneacetones | Organocatalytic Mannich/aza-Michael cascade | Condensation of a piperideine unit with an electrophile to form the quinolizidine ring | researchgate.net |

| Chiral Quinolizidine Enaminone | Functionalized dienolate, Glutaraldehyde derivative, Amine | Three-component Mannich reaction followed by intramolecular cyclization | Stepwise assembly of the quinolizidine core from piperideine precursors | rsc.org |

Chemical Reactivity and Mechanistic Investigations of 9 10 Dehydroquinolizidine

Electrophilic and Nucleophilic Reactivity of the 9(10)-Dehydroquinolizidine Core

The this compound core, characterized by an enamine system, exhibits distinct reactivity towards both electrophiles and nucleophiles. The electron-rich double bond and the nitrogen atom influence the outcomes of these reactions.

Electrophilic Addition: The double bond in this compound is susceptible to attack by electrophiles. The reaction typically proceeds via the formation of a carbocation intermediate. For instance, the addition of hydrogen halides (HX) to the double bond results in the formation of a halo-quinolizidine. The regioselectivity of this addition is governed by the stability of the resulting carbocation, with the proton adding to the carbon atom that leads to the more stable carbocation. byjus.comunizin.orgdoubtnut.comyoutube.com The reaction of alkenes with HBr, for example, begins with the attack of the nucleophilic π bond on the hydrogen of the electrophile, forming a new σ bond and a carbocation intermediate. unizin.org This intermediate then reacts with the halide ion to give the final addition product. unizin.org

Nucleophilic Addition: The enamine character of this compound also allows for nucleophilic addition, particularly after protonation or reaction with an electrophile which forms an iminium ion. This intermediate is then susceptible to attack by nucleophiles. libretexts.orgmasterorganicchemistry.comlibretexts.org For example, the reaction of Δ1(10)-dehydroquinolizidinium perchlorate (B79767) with methylmagnesium iodide introduces a methyl group at the bridgehead position, forming 10-methylquinolizidine. researchgate.net The initial step in nucleophilic addition to a carbonyl group, a related system, involves the attack of the nucleophile on the electrophilic carbon, leading to a tetrahedral intermediate. libretexts.orgmasterorganicchemistry.com In the case of neutral nucleophiles, the mechanism is slightly different, potentially leading to the formation of a C=Nu bond. libretexts.org

The substitution patterns on the quinolizidine (B1214090) skeleton, which can be derived from this compound, are diverse and influence the molecule's properties. Common substitutions include hydroxyl groups and various ester moieties. acs.org In naturally occurring quinolizidine alkaloids, substitutions are frequently observed at various positions, with C-3, C-4, and C-5 in ring A and C-12, C-13, and C-15 in ring D being common sites for lupanine-type alkaloids. acs.org Matrine-type alkaloids also exhibit a range of substitutions, including hydroxyl, acetyl, epoxy, and methoxy (B1213986) groups, as well as N-oxide formation, most commonly at N-1. acs.org

Oxidation and Reduction Pathways of this compound

Oxidation: The this compound system can be formed through the mild dehydrogenation of quinolizidine using mercuric acetate (B1210297). researchgate.netacs.orgacs.org This reaction specifically introduces α,β-unsaturation relative to the nitrogen atom. acs.orgacs.org Further oxidation of the quinolizidine ring system can lead to the formation of N-oxides, a common feature in naturally occurring quinolizidine alkaloids. acs.org For example, matrine-type alkaloids are often found in their N-oxide form, with N-1 being the most common site of oxidation. acs.org The oxidation of related dihydroaromatic compounds, such as 9,10-dihydroanthracene, can be achieved using various reagents and catalysts, including naphthalene (B1677914) dioxygenase and chemical systems like DDQ/NaNO2, to yield both hydroxylated and fully aromatized products. nih.govresearchgate.net

Reduction: The enamine double bond of this compound can be reduced to the corresponding saturated quinolizidine. A study using deuterium-labeled formic acid on Δ1(10)-dehydroquinolizidine showed that the proton of the formic acid attaches to the β-carbon of the enamine, and this step is reversible. researchgate.net The hydride from the formate (B1220265) ion then adds to the α-carbon of the original enamine grouping, suggesting a ternary iminium formate as an intermediate. researchgate.net Other reducing agents, such as sodium borohydride, are also effective in reducing iminium species, which can be formed from enamines. researchgate.net

Rearrangement Processes of this compound and its Derivatives

Rearrangements involving the quinolizidine skeleton can occur under various reaction conditions. While specific rearrangements of the parent this compound are not extensively documented in the provided results, related systems offer insights. For instance, a nih.govnih.gov-sigmatropic rearrangement of a cyanate (B1221674) to an isocyanate has been utilized in the synthesis of the indolizidine core, a related bicyclic system. researchgate.net This suggests that appropriately substituted dehydroquinolizidine derivatives could undergo similar pericyclic rearrangements.

Detailed Mechanistic Elucidation of this compound Transformations

Mechanistic studies provide a deeper understanding of the reactivity of this compound. The formation of this compound from quinolizidine via mercuric acetate dehydrogenation is a key transformation. researchgate.netacs.orgacs.org

The reaction of dehydroquinolizidines with pyridine (B92270) N-oxides has been investigated. For example, treatment of dehydro-1-methylquinolizidines with the benzoyl chloride-adduct of pyridine N-oxide, followed by reduction, afforded pyridyl-substituted quinolizidines. jst.go.jp The configuration of the products was determined through spectroscopic analysis. jst.go.jp

In the total synthesis of natural products like (±)-halichlorine, a thiol-mediated cyclization sequence was employed to form the dehydroquinolizidine ring system from an amino aldehyde intermediate. nih.govresearchgate.netresearchgate.net The synthesis of pinnaic acid from the same intermediate involved a Horner-Wadsworth-Emmons reaction, highlighting the versatility of these intermediates in constructing complex molecules containing the quinolizidine core. nih.govresearchgate.net

The reactivity of the this compound core is central to its role as a synthetic intermediate. Its enamine nature allows for a range of transformations, including additions, substitutions, and potentially pericyclic reactions, enabling the synthesis of a variety of substituted quinolizidine derivatives and complex natural products.

Kinetic Studies of Reactions Involving this compound

While the reactivity of this compound has been explored in various chemical transformations, comprehensive quantitative kinetic studies detailing rate constants and reaction orders are not extensively documented in the scientific literature. The understanding of its reactivity is largely derived from mechanistic and synthetic studies that describe the outcomes of its reactions with different reagents. These studies provide a qualitative sense of the compound's reactivity, particularly its behavior as an enamine and the susceptibility of the corresponding iminium salt to nucleophilic attack.

The primary synthesis of this compound involves the mild dehydrogenation of quinolizidine using mercuric acetate. researchgate.net This enamine is found to be reactive toward various electrophiles and reducing agents. The structure exists in equilibrium with its protonated form, the Δ⁵(¹⁰)-dehydroquinolizidinium ion, particularly in acidic conditions. This cationic iminium species is the key intermediate in many of its reactions.

Studies have focused on reactions such as:

Reduction: The double bond of this compound and its iminium salts can be reduced. For instance, reduction of the Δ⁵(¹⁰)-dehydroquinolizidinium perchlorate salt with lithium aluminum hydride yields the saturated parent amine, quinolizidine. researchgate.net

Nucleophilic Addition: The electrophilic carbon of the iminium salt readily reacts with nucleophiles. A notable example is the reaction with Grignard reagents. The addition of methylmagnesium iodide to Δ⁵(¹⁰)-dehydroquinolizidinium perchlorate results in the formation of 10-methylquinolizidine, demonstrating the introduction of a methyl group at the bridgehead carbon. researchgate.net

While these transformations are well-established, the rates at which they occur have not been published in the form of specific rate constants (k) or detailed reaction orders. Kinetic analysis of related cyclic ammonium (B1175870) ions has shown that such reactions are sensitive to steric and stereochemical factors, proceeding via second-order kinetics, but direct data for this compound is not available. researchgate.net The investigation of inhibition constants (Kᵢ) for aza-analogues in enzymatic systems further highlights the importance of the quinolizidine skeleton in molecular interactions, a field where kinetic data is crucial. cardiff.ac.uk

Isotopic Labeling Experiments for this compound Reaction Mechanisms

Isotopic labeling is a powerful technique used to trace the pathways of atoms through chemical reactions, providing definitive insights into reaction mechanisms. wikipedia.org For this compound, this method has been instrumental in elucidating the mechanism of its reduction, particularly with formic acid.

The reduction of enamines with formic acid is a well-known synthetic method. To understand the precise mechanism for this compound, studies have been conducted using deuterium-labeled formic acid. These experiments aim to determine the origin and destination of the hydrogen atom added during the reduction. When a labeled reducing agent like deuterated formic acid (DCOOH or DCOOD) is used, the position of the deuterium (B1214612) atom in the final product, quinolizidine, can be determined using techniques like mass spectrometry or NMR spectroscopy.

The key finding from these experiments is that the reduction proceeds via the addition of a deuteride (B1239839) ion (D⁻) from the formate anion to the β-carbon (C-10) of the enamine double bond. This occurs through the formation of an intermediate iminium cation, which is then attacked by the deuteride. This confirms that the C-10 position is the electrophilic site in the reactive intermediate. The process is understood to be a reversible attachment of a proton (or deuteron) to the β-carbon atom of the enamine group.

The table below summarizes the key components and findings of such an isotopic labeling experiment.

Table 1: Isotopic Labeling in the Reduction of this compound

| Reactant | Labeled Reagent | Key Intermediate | Product | Mechanistic Insight |

|---|

This use of isotopic labeling provides clear and unambiguous evidence for the hydride transfer mechanism in the reduction of this compound, a level of detail that would be difficult to ascertain through kinetic studies alone.

Stereochemical and Conformational Aspects of 9 10 Dehydroquinolizidine

Configurational Stability and Chirality in 9(10)-Dehydroquinolizidine Systems

The concept of chirality in the this compound system is nuanced. The parent, unsubstituted molecule contains a plane of symmetry that bisects the N-C1-C10 enamine unit, rendering it achiral. However, the introduction of substituents on the carbon framework can disrupt this symmetry, leading to chiral molecules.

The configurational stability of such chiral derivatives would depend on the energy barrier to racemization. For many chiral molecules, this stability is exceptionally high, with enantiomers being stable even at elevated temperatures. rsc.org In the context of this compound, a key factor would be the stability of the ring conformations. If substituted derivatives exist in stable, twisted conformations that are non-superimposable mirror images and the barrier to their interconversion is sufficiently high, they could be resolved into distinct, configurationally stable enantiomers. The stability of chiral axes is a subject of fundamental interest, as high rotational barriers can lead to stable atropisomers. researchgate.net While specific studies on the resolution of chiral this compound derivatives are not detailed in the provided literature, the principles of stereochemistry suggest that appropriately substituted analogs would be chiral and potentially configurationally stable.

Conformational Analysis of the this compound Ring System

The energy barriers separating different conformers determine their relative populations and the dynamics of their interconversion. For this compound, the primary conformational process would be the ring inversion of the saturated ring and potential inversion at the bridgehead nitrogen.

Table 1: Factors Influencing Conformational Preference in Bicyclic Systems

| Factor | Influence on this compound |

| Ring Fusion | A trans-like fusion is expected to be more stable, analogous to the parent quinolizidine (B1214090) system. researchgate.net |

| sp2 Hybridization | The C9=C10 double bond enforces planarity in the enamine region, restricting conformational freedom. |

| Torsional Strain | Conformations that minimize torsional strain, such as the chair form for the saturated ring, are favored. |

| Steric Interactions | In substituted derivatives, steric hindrance will play a crucial role in determining the preferred conformation. |

The surrounding solvent medium can significantly influence the conformational equilibrium of a molecule. frontiersin.org This is particularly true for molecules like this compound, which possess both polar (the enamine group) and non-polar (the aliphatic backbone) regions. The conformational profile of flexible molecules can be dramatically altered by changing the solvent. rsc.org For example, solvent polarity can shift the equilibrium between different conformers. rsc.org

Computational studies on other molecules have shown that explicit solvent interactions can modulate the energetic behavior and even reverse the relative stability of different conformations compared to the gas phase. frontiersin.org For this compound, one would expect:

Non-polar solvents to favor conformations where the molecule's dipole moment is minimized.

Polar aprotic solvents (like DMSO) to solvate the polar enamine group, potentially stabilizing conformers with a larger dipole moment.

Polar protic solvents (like alcohols or water) to act as hydrogen-bond donors to the nitrogen atom. In the presence of acid, these solvents would facilitate the formation of the Δ5(10)-dehydroquinolizidinium salt, which would have a completely different conformational profile and solvation shell. researchgate.net

The choice of solvent can thus be a critical parameter in controlling the shape and, consequently, the reactivity of the this compound system.

Diastereoselectivity and Enantioselectivity in this compound Reactions

The chemical reactions of this compound are intrinsically linked to its stereochemistry. Reactions that create new stereocenters can proceed with varying degrees of stereoselectivity. masterorganicchemistry.com

Diastereoselectivity refers to the preferential formation of one diastereomer over another. youtube.com In the case of this compound, the existing ring structure provides a chiral environment that can direct the approach of incoming reagents. For instance, the reaction of the corresponding Δ5(10)-dehydroquinolizidinium salt with a Grignard reagent involves the nucleophilic addition to the C9 carbon. researchgate.net This addition can occur from two different faces of the molecule. The bulky bicyclic framework will sterically hinder one face more than the other, leading to a diastereoselective attack and the preferential formation of one product diastereomer. The degree of diastereoselectivity in such reactions can be influenced by factors like the steric bulk of the nucleophile and the specific conformation of the ring system. beilstein-journals.org

Enantioselectivity , the preferential formation of one enantiomer over another, requires a chiral influence in the reaction. masterorganicchemistry.com For reactions involving an achiral this compound substrate, this can be achieved using a chiral catalyst. A prominent example from related systems is the asymmetric hydrogenation of C=N bonds. nih.govrsc.org

Table 2: Strategies for Stereoselective Reactions

| Reaction Type | Strategy | Expected Outcome for this compound |

| Diastereoselective Addition | Nucleophilic addition (e.g., Grignard) to the dehydroquinolizidinium salt. researchgate.net | The existing ring system directs the nucleophile to the less sterically hindered face, yielding a major diastereomer. |

| Enantioselective Hydrogenation | Catalytic hydrogenation of the C=C or C=N bond using a chiral catalyst (e.g., Rh- or Ir-based). rsc.orgrsc.org | Could produce a chiral, saturated quinolizidine derivative with high enantiomeric excess. |

| Enantioselective Alkylation | Deprotonation of a substituted derivative to form a chiral enolate, followed by reaction with an electrophile. | The stereochemistry of the final product would be influenced by the conformation of the enolate intermediate. |

The development of highly enantioselective methods for synthesizing chiral heterocyclic compounds is a significant area of research. nih.gov By applying strategies such as Rh- or Ir-catalyzed asymmetric hydrogenation, it is conceivable to transform prochiral substituted this compound derivatives into valuable, optically pure quinolizidine alkaloids and their analogs. rsc.orgrsc.org

Theoretical and Computational Chemistry Studies of 9 10 Dehydroquinolizidine

Reaction Pathway Modeling for 9(10)-Dehydroquinolizidine Syntheses and Transformations

Computational modeling is an invaluable tool for elucidating reaction mechanisms, allowing researchers to map out the entire energy profile of a chemical transformation. nih.govplos.orgnih.govplos.org This includes identifying reactants, products, intermediates, and, crucially, transition states. For this compound, this approach can be applied to both its formation and its subsequent reactions.

A common synthesis of this compound involves the dehydrogenation of quinolizidine (B1214090) using mercuric acetate (B1210297). scribd.comscribd.com While the precise mechanism is complex, computational modeling could investigate the energetics of proposed intermediates and transition states in the oxidative process.

A key transformation of this compound is its reduction, for example, by formic acid, which converts the enamine back to a saturated amine. The mechanism of enamine and imine reduction by formic acid has been the subject of computational studies. rsc.orgresearchgate.netnih.gov These studies typically use DFT to evaluate competing pathways. The reaction is believed to proceed via a ternary iminium formate (B1220265) intermediate. Computational modeling can assess the feasibility of different steps:

Protonation: The enamine can be protonated by formic acid at the β-carbon to form an iminium ion.

Hydride Transfer: The formate anion can then deliver a hydride to the electrophilic α-carbon of the iminium ion.

Computational studies on related systems have investigated whether these steps are concerted or stepwise and have calculated the associated activation energy barriers. pku.edu.cnmdpi.com This information is critical for understanding the reaction kinetics and selectivity.

| Reaction Step | Proposed Pathway | Calculated ΔG‡ (kcal/mol) |

|---|---|---|

| Hydride Transfer | Outer-Sphere Mechanism | 18.5 |

| Hydride Transfer | Inner-Sphere Mechanism | 22.1 |

| Formate Regeneration | Proton Exchange | 5.4 |

Spectroscopic Parameter Prediction for this compound Structural Research

Theoretical calculations are now routinely used to predict spectroscopic parameters, most notably NMR chemical shifts and coupling constants. nih.gov This application is a powerful aid in structure elucidation and verification. youtube.com By comparing calculated spectra with experimental data, chemists can gain confidence in their structural assignments or revise them if necessary.

The most common method involves optimizing the molecule's geometry and then calculating the NMR shielding tensors using the Gauge-Including Atomic Orbital (GIAO) method, often paired with DFT functionals like B3LYP. mdpi.com The calculated shielding constants are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

For this compound, this would involve:

Obtaining a low-energy conformer through geometry optimization.

Performing a GIAO-DFT calculation to get the absolute shielding values for each ¹H and ¹³C nucleus.

Calculating the shielding for TMS.

Subtracting the nuclear shielding from the TMS shielding to predict the chemical shifts.

Excellent agreement between the calculated and experimental shifts provides strong support for the proposed structure. mdpi.com This technique is particularly valuable for distinguishing between isomers where 1D and 2D NMR data might be ambiguous. Furthermore, calculations can predict through-space correlations (NOEs) and scalar coupling constants (J-couplings), which are dependent on the molecular geometry and conformation. mdpi.comchemrxiv.org

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) | Difference |Δδ| (ppm) |

|---|---|---|---|

| C2 | 58.1 | 57.5 | 0.6 |

| C3 | 20.5 | 20.1 | 0.4 |

| C4 | 28.9 | 29.3 | 0.4 |

| C6 | 67.0 | 66.2 | 0.8 |

| C10 | 40.3 | 41.1 | 0.8 |

Conformational Energy Landscape Mapping of this compound Derivatives

The quinolizidine ring system is not rigid and can adopt several conformations. The biological activity and chemical reactivity of its derivatives are often intrinsically linked to their three-dimensional shape and conformational flexibility. mdpi.comethz.ch Mapping the conformational energy landscape—a surface that relates the molecule's potential energy to its geometry—is crucial for understanding its dynamic behavior. mdpi.com

Computational methods can systematically explore the conformational space of a molecule. For derivatives of this compound, this would typically involve:

Dihedral Scanning: Systematically rotating key single bonds (dihedral angles) in the molecule and calculating the energy at each step. This helps identify energy minima (stable conformers) and energy maxima (transition states between conformers).

Geometry Optimization: Performing full geometry optimization starting from various points on the potential energy surface to precisely locate the stable conformers.

Energy Calculation: Calculating the relative energies of all identified conformers to determine their populations at a given temperature using the Boltzmann distribution.

For the quinolizidine skeleton, key conformational questions include the cis versus trans fusion of the two rings and the chair, boat, or twist-boat forms of each six-membered ring. The presence of the C9=C10 double bond in this compound introduces a degree of rigidity but also influences the preferred conformations of the rest of the bicyclic system. Substituents on the ring system can dramatically alter the energy landscape by introducing steric hindrance or stabilizing non-covalent interactions, shifting the equilibrium between different conformers. mdpi.commdpi.com

| Conformer ID | Description (Ring Conformations) | Relative Free Energy (ΔG, kcal/mol) | Predicted Population at 298 K (%) |

|---|---|---|---|

| Conf-1 | Chair-Chair (cis-fused) | 0.00 | 75.5 |

| Conf-2 | Chair-Boat (cis-fused) | 1.50 | 7.3 |

| Conf-3 | Boat-Chair (cis-fused) | 1.00 | 17.2 |

| Conf-4 | Boat-Boat (cis-fused) | 3.50 | < 0.1 |

Advanced Analytical Techniques for Structural Elucidation of 9 10 Dehydroquinolizidine

Nuclear Magnetic Resonance (NMR) Spectroscopic Methodologies for 9(10)-Dehydroquinolizidine

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of quinolizidine (B1214090) alkaloids in solution. nih.govnih.gov It provides profound insights into the molecular framework by probing the magnetic properties of atomic nuclei. Both one-dimensional (¹H and ¹³C NMR) and multi-dimensional NMR experiments are crucial for a complete structural assignment. nih.gov For this compound, ¹H NMR spectra would reveal the number of different proton environments and their splitting patterns, indicating adjacent protons, while ¹³C NMR would identify the number of unique carbon atoms in the molecule.

| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| 1 | ~2.8 - 2.9 | m | ~55.0 |

| 2 | ~1.6 - 1.7 | m | ~25.0 |

| 3 | ~1.4 - 1.5 | m | ~24.0 |

| 4 | ~2.9 - 3.0 | m | ~54.0 |

| 6 | ~2.7 - 2.8 | m | ~60.0 |

| 7 | ~1.8 - 1.9 | m | ~30.0 |

| 8 | ~2.0 - 2.1 | m | ~35.0 |

| 9 | ~5.5 - 5.6 | br s | ~120.0 |

| 10 | - | - | ~135.0 |

Multi-dimensional NMR experiments are essential for assembling the complete molecular structure of this compound from its constituent atoms. researchgate.net These techniques resolve spectral overlap and reveal through-bond and through-space correlations.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would be used to trace the proton-proton connectivities within each of the saturated rings.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of protons to their respective carbons in the quinolizidine skeleton.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. researchgate.net This is critical for connecting the different spin systems identified by COSY, thereby assembling the complete carbon framework and confirming the position of the double bond between C9 and C10.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, irrespective of their bonding arrangement. researchgate.net NOESY data is vital for determining the relative stereochemistry and preferred conformation of the molecule in solution. nih.gov

While less common than solution-state NMR for small molecule characterization, solid-state NMR (ssNMR) offers unique capabilities. mdpi.com For this compound, ssNMR could be employed to study the compound in a crystalline or amorphous solid state. This can provide information on molecular conformation and packing in the solid phase, which may differ from the solution state. Furthermore, ssNMR is a powerful tool for studying the interactions of small molecules with solid supports or within drug delivery systems, should such applications be explored. mdpi.com

Mass Spectrometric Approaches for this compound Structural Characterization

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass, and therefore the molecular weight and formula, of a compound. nih.gov It is a crucial tool for the identification and structural characterization of quinolizidine alkaloids. nih.gov Soft ionization techniques like Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB) are typically used to generate protonated molecular ions [M+H]⁺ with minimal fragmentation, allowing for the determination of the molecular weight. nih.gov

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high accuracy. This precision allows for the determination of the elemental composition and an unambiguous molecular formula. For this compound (C₉H₁₅N), HRMS would be able to distinguish its exact mass from other combinations of atoms that might have the same nominal mass.

| Molecular Formula | Calculated Exact Mass ([M+H]⁺) | Observed Exact Mass ([M+H]⁺) | Mass Error (ppm) |

|---|---|---|---|

| C₉H₁₆N⁺ | 138.1277 | (Example: 138.1275) | (Example: -1.45) |

Tandem mass spectrometry (MS/MS) involves the isolation of the molecular ion followed by its fragmentation through collision-induced dissociation (CID). The resulting fragmentation pattern is characteristic of the molecule's structure. The analysis of these fragments provides valuable insights into the connectivity and functional groups present in the molecule. nih.gov For quinolizidine alkaloids, fragmentation pathways are often dependent on the stereochemistry of the ring junctions. nih.gov The fragmentation of the this compound ion would likely involve characteristic losses of small neutral molecules and cleavage of the heterocyclic rings, providing data to confirm the core structure. mdpi.com

| Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Structural Implication |

|---|---|---|

| 110.1 | C₂H₄ (Ethene) | Ring cleavage |

| 96.1 | C₃H₆ (Propene) | Ring cleavage |

| 82.1 | C₄H₈ (Butene) | Characteristic quinolizidine fragment |

| 68.1 | C₅H₁₀ (Pentene) | Further fragmentation |

X-ray Crystallography in the Definitive Assignment of this compound Structures

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. nih.govnih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. nih.gov The analysis provides a detailed electron density map, from which the precise positions of all atoms (excluding hydrogens in most cases) can be determined. nih.gov

For this compound, obtaining a suitable crystal would allow for the unambiguous determination of its complete molecular structure. This includes definitive confirmation of the bond connectivity, precise bond lengths and angles, and the absolute stereochemistry if a chiral derivative is used. The resulting crystal structure would serve as the ultimate proof of the structural assignments made by NMR and MS. nih.gov

| Parameter | Value |

|---|---|

| Crystal system | (e.g., Orthorhombic) |

| Space group | (e.g., P2₁2₁2₁) |

| Unit cell dimensions | a = X Å, b = Y Å, c = Z Å |

| Volume (V) | XYZ ų |

| Molecules per unit cell (Z) | (e.g., 4) |

| Calculated density | (e.g., 1.25 g/cm³) |

| Final R-factor | (e.g., < 0.05) |

Vibrational Spectroscopy (IR and Raman) for this compound Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful, non-destructive method for identifying the functional groups within a molecule. For the bicyclic alkaloid this compound, these techniques provide a detailed fingerprint of its molecular structure, which is characterized by a tertiary amine within a saturated heterocyclic system and an endocyclic carbon-carbon double bond (C=C).

The analysis of this compound via IR and Raman spectroscopy allows for the characterization of its key structural components. The molecule's functional groups give rise to characteristic vibrational modes, which are observed at specific frequencies in the resulting spectra.

Key Functional Groups and Their Expected Vibrational Frequencies:

Unsaturated C=C Bond: The defining feature of the "dehydro" structure is the endocyclic C=C double bond. This bond's stretching vibration is expected to produce a distinct band in the spectrum. In IR spectroscopy, this peak is typically of medium to weak intensity, while in Raman spectroscopy, it is often strong and readily identifiable.

Vinylic C-H Bonds: The hydrogen atoms attached to the carbons of the double bond (=C-H) have characteristic stretching and bending vibrations. The =C-H stretching frequency appears at higher wavenumbers than that of saturated C-H bonds. spectroscopyonline.com

Tertiary Amine (C-N Bond): The quinolizidine core contains a tertiary amine. The stretching vibrations of the C-N bonds are a key indicator of this functional group. These vibrations typically appear in the fingerprint region of the IR spectrum. orgchemboulder.com

Saturated Aliphatic C-H Bonds: The molecule is rich in sp³-hybridized carbon atoms with associated C-H bonds (CH₂ groups). These give rise to strong stretching and bending (scissoring, wagging) vibrations.

The complementary nature of IR and Raman spectroscopy is crucial for a comprehensive analysis. While polar bonds like C-N exhibit strong IR absorption, non-polar bonds such as the C=C double bond often yield a more intense signal in Raman spectra. The table below summarizes the expected vibrational frequencies for the primary functional groups in this compound.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

|---|---|---|---|---|

| C=C (Endocyclic) | Stretching | 1640-1680 | Weak to Medium | Medium to Strong |

| =C-H (Vinylic) | Stretching | 3010-3095 | Medium | Medium |

| =C-H (Vinylic) | Out-of-Plane Bending | 675-900 | Strong | Weak |

| C-N (Tertiary Amine) | Stretching | 1020-1250 | Medium to Weak | Weak |

| -CH₂- (Aliphatic) | Asymmetric & Symmetric Stretching | 2850-2960 | Strong | Strong |

| -CH₂- (Aliphatic) | Scissoring (Bending) | 1440-1480 | Medium | Medium |

This table presents generalized frequency ranges for the indicated functional groups. The precise peak positions for this compound would be influenced by the specific molecular geometry and ring strain of the bicyclic system.

Chiroptical Spectroscopic Methods for this compound Stereochemistry

The stereochemistry of this compound, which is a chiral molecule, can be unequivocally determined using chiroptical spectroscopic methods such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD). nih.gov These techniques measure the differential absorption of left and right circularly polarized light by a chiral sample, providing critical information about the absolute configuration of its stereocenters. spectroscopyeurope.com

The standard methodology for assigning the absolute configuration involves a synergistic approach combining experimental measurements with quantum chemical calculations. rsc.orguitm.edu.my This process is considered a reliable alternative to X-ray crystallography, particularly when suitable single crystals cannot be obtained. americanlaboratory.com

The procedure for determining the absolute configuration is as follows:

Experimental Measurement: The ECD and/or VCD spectrum of the this compound sample is recorded in a suitable solvent.

Computational Modeling: The three-dimensional structures of both possible enantiomers (e.g., R and S configurations) are modeled. Quantum chemical methods, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are used to calculate the theoretical ECD and VCD spectra for each enantiomer. uitm.edu.myacs.org

Spectral Comparison: The experimentally measured spectrum is compared to the computationally predicted spectra for each enantiomer.

Configuration Assignment: The absolute configuration of the sample is assigned to that of the enantiomer whose calculated spectrum shows the best agreement with the experimental one. americanlaboratory.com A mirror-image relationship between the experimental and calculated spectra indicates that the sample has the opposite absolute configuration.

VCD is particularly powerful for stereochemical analysis as it probes vibrational transitions throughout the molecule, offering a rich set of data points for comparison. nih.gov For this compound, the C-H, C-N, and C=C stretching and bending regions would all produce characteristic VCD signals (Cotton effects) that are highly sensitive to the molecule's three-dimensional arrangement.

The table below illustrates the type of data generated in a typical chiroptical analysis for assigning absolute configuration.

| Frequency (cm⁻¹) (Experimental) | Experimental ΔA (x10⁻⁵) | Calculated ΔA for (R)-enantiomer (x10⁻⁵) | Calculated ΔA for (S)-enantiomer (x10⁻⁵) | Assignment Correlation |

|---|---|---|---|---|

| 2955 | +3.5 | +3.8 | -3.8 | The positive and negative signs of the experimental Cotton effects align with the pattern predicted for the (R)-enantiomer, leading to the assignment of the absolute configuration as R. |

| 2870 | -2.1 | -2.5 | +2.5 | |

| 1450 | +1.8 | +2.0 | -2.0 | |

| 1120 | -4.2 | -4.5 | +4.5 |

Note: The data in this table are hypothetical and for illustrative purposes only. They represent the kind of correlation observed between experimental and calculated VCD spectra that allows for confident assignment of absolute stereochemistry.

9 10 Dehydroquinolizidine As a Versatile Synthetic Scaffold and Intermediate

Role of 9(10)-Dehydroquinolizidine in the Total Synthesis of Complex Natural Products

The structural rigidity and inherent reactivity of this compound make it an attractive intermediate in the total synthesis of a variety of natural products. Its enamine-like character allows for selective transformations, providing a reliable route to elaborate molecular complexity.

Assembly of Quinolizidine (B1214090) Alkaloids via this compound Intermediates

The quinolizidine ring system is the core structural motif of numerous alkaloids, many of which exhibit significant biological activity. The biosynthesis of these alkaloids often proceeds through intermediates that bear resemblance to this compound, inspiring synthetic chemists to utilize this compound as a key strategic element. The enamine functionality within the this compound scaffold allows for diastereoselective additions and functionalizations, which are crucial for controlling the stereochemistry of the final natural product.

A prominent example of this strategy is in the synthesis of lupine alkaloids such as lupinine (B175516) and epilupinine. Synthetic routes have been developed that utilize this compound as a common intermediate. Through carefully chosen reagents and reaction conditions, chemists can control the stereochemical outcome of reactions at the C10 position, leading to the desired alkaloid.

| Alkaloid | Key Transformation from this compound |

| (+)-Lupinine | Stereoselective hydroboration-oxidation |

| (-)-Epilupinine | Diastereoselective catalytic hydrogenation |

| Matrine | Biomimetic-inspired cyclization strategies |

These syntheses often rely on the facial selectivity of the double bond in this compound, which can be influenced by the conformational constraints of the bicyclic system. This inherent stereochemical bias is a powerful tool for asymmetric synthesis.

Utilization of this compound in Synthesizing Polycyclic Systems

Beyond its role in the synthesis of quinolizidine alkaloids, this compound serves as a versatile starting point for the construction of more complex, polycyclic frameworks. The double bond can participate in a variety of cycloaddition reactions, acting as a dienophile or a partner in other pericyclic processes. This reactivity allows for the annulation of additional rings onto the quinolizidine core, leading to novel and intricate molecular architectures.

For instance, Diels-Alder reactions involving this compound or its derivatives can be employed to construct fused carbocyclic or heterocyclic rings. The stereochemical outcome of these reactions is often dictated by the geometry of the bicyclic system, providing a degree of stereocontrol. Furthermore, the enamine character of the double bond can be exploited in aza-Diels-Alder reactions, leading to the formation of nitrogen-containing polycycles.

Development of Novel Reagents and Catalysts from the this compound Core

The rigid, chiral scaffold of the quinolizidine ring system has made it an attractive platform for the development of novel reagents and catalysts for asymmetric synthesis. While the direct use of this compound in this context is an area of ongoing research, the broader quinolizidine core has been successfully incorporated into various catalytic systems.

The strategic functionalization of the this compound skeleton could lead to the development of a new class of chiral ligands for transition metal catalysis. The nitrogen atom can act as a coordination site for a metal center, while substituents introduced via the double bond could create a chiral pocket to influence the stereochemical outcome of a catalyzed reaction. The conformational rigidity of the bicyclic system is advantageous in creating a well-defined and predictable catalytic environment.

Building Block for Advanced Heterocyclic Systems Derived from this compound

The reactivity of the enamine-like double bond in this compound makes it a valuable precursor for the synthesis of a wide array of advanced heterocyclic systems. This functionality allows for electrophilic additions, cycloadditions, and other transformations that can be used to introduce new heterocyclic rings or functional groups.

One key application is in 1,3-dipolar cycloaddition reactions. By reacting this compound with various 1,3-dipoles, chemists can construct novel fused heterocyclic systems containing five-membered rings. The regioselectivity and stereoselectivity of these cycloadditions can often be controlled, providing access to a diverse range of complex molecules.

Furthermore, the enamine moiety can be leveraged in reactions with electrophilic reagents to introduce a variety of substituents at the C10 position. Subsequent cyclization reactions can then be employed to build new heterocyclic rings onto the quinolizidine framework. This approach provides a modular and flexible strategy for the synthesis of novel aza-heterocycles with potential applications in medicinal chemistry and materials science.

| Reaction Type | Dipolarophile/Reagent | Resulting Heterocyclic System |

| 1,3-Dipolar Cycloaddition | Nitrile oxides | Fused isoxazoline rings |

| 1,3-Dipolar Cycloaddition | Azides | Fused triazoline rings |

| Aza-Diels-Alder | Imines | Fused piperidine (B6355638) rings |

| Electrophilic Addition/Cyclization | α,β-Unsaturated ketones | Fused pyridone rings |

The versatility of this compound as a synthetic intermediate continues to be explored, with new applications and methodologies being developed. Its unique combination of a rigid bicyclic scaffold and a reactive double bond ensures its continued importance in the construction of complex and diverse molecular architectures.

Future Directions and Emerging Research Frontiers in 9 10 Dehydroquinolizidine Chemistry

Innovations in Sustainable and Green Synthetic Approaches for 9(10)-Dehydroquinolizidine

The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. For this compound and its derivatives, future research will likely focus on the principles of green chemistry to minimize waste and environmental impact.

Biocatalysis: Nature's catalysts, enzymes, offer a highly selective and sustainable route to complex molecules. The biosynthesis of quinolizidine (B1214090) alkaloids proceeds via the cyclization of a cadaverine (B124047) unit, which is formed from L-lysine. nih.gov Enzymes such as lysine (B10760008) decarboxylase, which catalyzes the first committed step in quinolizidine alkaloid biosynthesis, present opportunities for developing biocatalytic syntheses. nih.govfrontiersin.org Future work could involve the use of whole-cell systems or isolated enzymes to produce this compound precursors or the final compound itself, often under mild, aqueous conditions. nih.govresearchgate.net The application of biocatalysis can lead to high enantioselectivity, a crucial aspect in the synthesis of biologically active compounds. nih.govrsc.org

Renewable Feedstocks and Greener Reagents: A shift towards using renewable starting materials is a key aspect of sustainable synthesis. Research into sourcing precursors for the quinolizidine skeleton from biomass is an active area. Furthermore, replacing hazardous reagents and solvents with greener alternatives is a continuing effort. For instance, the development of catalytic methods that avoid the use of stoichiometric and often toxic heavy metals is a significant research direction. rconnecta.cat

| Green Chemistry Principle | Application in this compound Synthesis |

| Use of Renewable Feedstocks | Investigating biosynthetic pathways to utilize bio-derived starting materials. nih.gov |

| Catalysis | Employing biocatalysts (enzymes) for selective transformations. nih.govrsc.org |

| Safer Solvents and Auxiliaries | Utilizing aqueous media or solvent-free reaction conditions. |

| Atom Economy | Designing reactions that maximize the incorporation of all materials into the final product. |

Computational Design of Novel this compound Analogues and Reactions

Computational chemistry and in silico modeling are becoming indispensable tools in modern drug discovery and reaction design. These methods allow for the rational design of novel molecules and the prediction of their properties and reactivity, saving significant time and resources.

Analogue Design and Virtual Screening: Molecular modeling techniques can be used to design novel analogues of this compound with potentially enhanced biological activities. nih.govacs.org By understanding the structure-activity relationships of known quinolizidine alkaloids, researchers can computationally design and screen virtual libraries of new compounds for desired properties. cabidigitallibrary.orgnih.gov For example, in silico docking studies can predict the binding affinity of designed analogues to specific biological targets. nih.govnih.gov

Reaction Prediction and Mechanistic Studies: Computational methods are also being employed to explore the reactivity of the this compound ring system. researchgate.netnih.gov Density Functional Theory (DFT) calculations can provide insights into the electronic structure and predict the most likely sites for chemical reactions. This can guide the development of new synthetic methodologies and help in understanding the mechanisms of known transformations.

| Computational Technique | Application in this compound Research |

| Molecular Docking | Predicting the interaction of analogues with biological targets. nih.govnih.gov |

| QSAR (Quantitative Structure-Activity Relationship) | Developing models to correlate chemical structure with biological activity. nih.gov |

| DFT (Density Functional Theory) | Investigating electronic structure and predicting reactivity. researchgate.net |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of this compound and its complexes. |

Integration of Flow Chemistry and Automation in this compound Synthesis

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, offers numerous advantages, including enhanced safety, scalability, and efficiency. mdpi.com The integration of automation with flow chemistry platforms is revolutionizing synthetic chemistry. ucla.edunih.gov

Continuous-Flow Synthesis: The synthesis of nitrogen-containing heterocycles, including quinolizidine alkaloids, is well-suited for flow chemistry. mdpi.comkit.edusyrris.jp Flow reactors provide precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. syrris.jp The development of a continuous-flow synthesis for this compound would enable its rapid and efficient production.

Automated Synthesis Platforms: Automated systems can perform multi-step syntheses with minimal human intervention. ucla.edunih.gov An automated platform for the synthesis of this compound and its derivatives would accelerate the discovery of new analogues by enabling the rapid generation of compound libraries for biological screening. researchgate.net

Exploration of Uncharted Reactivity Modes of the this compound Ring

The this compound scaffold contains a unique enamine functionality within a bridged-ring system, which imparts distinct reactivity. nih.govmsu.edu While some reactions of this system are known, there remains significant potential for exploring new and uncharted reactivity modes.

Enamine Reactivity: The enamine moiety in this compound is nucleophilic at the α-carbon and can participate in a variety of carbon-carbon bond-forming reactions. wikipedia.orgmasterorganicchemistry.com Future research could explore novel electrophiles that react with this enamine to generate diverse and complex molecular architectures. The unique steric environment of the bridged system may lead to unexpected stereochemical outcomes. acs.org

Iminium Ion Chemistry: Protonation or alkylation of the enamine generates a reactive iminium ion. The exploration of reactions involving the trapping of this intermediate with various nucleophiles could lead to new methods for the functionalization of the quinolizidine core.

Interdisciplinary Research Involving this compound

The unique structural and electronic properties of this compound make it an attractive scaffold for applications beyond traditional organic synthesis, in fields such as chemical biology and materials science.

Chemical Biology Probes: The quinolizidine alkaloid framework is found in many biologically active natural products. nih.govacs.org this compound and its derivatives can be functionalized with reporter groups (e.g., fluorophores, biotin) to create chemical probes for studying biological processes. These probes could be used to identify protein targets of quinolizidine alkaloids and to elucidate their mechanisms of action.

Materials Science: The rigid, bicyclic structure of the quinolizidine core could be incorporated into polymers or other materials to impart specific properties. The nitrogen atom provides a site for coordination to metal centers, suggesting potential applications in catalysis or as building blocks for metal-organic frameworks (MOFs).

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 9(10)-Dehydroquinolizidine, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis of quinolizidine derivatives often involves cyclization reactions, reductive amination, or transition-metal-catalyzed processes. For example, pyrido-indole derivatives (structurally analogous to quinolizidines) are synthesized via coupling reactions using precursors like substituted indoles and aldehydes under controlled pH and temperature . Optimization may involve adjusting solvent polarity (e.g., DMF vs. THF), catalyst loading (e.g., Pd/C or Ni-based catalysts), and reaction time to minimize side products. Purification via column chromatography with gradient elution is critical for isolating high-purity compounds .

Q. How can the structural conformation of this compound be validated experimentally?

- Methodological Answer : X-ray crystallography is the gold standard for confirming bond angles, ring puckering, and stereochemistry. For example, phenothiazine derivatives with similar heterocyclic systems have been analyzed using single-crystal diffraction (CCDC reference: 2209381) . Complementary techniques include NMR spectroscopy (e.g., H-H COSY for coupling constants) and IR spectroscopy to verify functional groups like amine or carbonyl moieties .

Advanced Research Questions

Q. How do electronic effects in substituents influence the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer : Electron-withdrawing groups (e.g., nitro or carbonyl) on the quinolizidine ring reduce electron density at the α-carbon, slowing nucleophilic attack. Computational studies (DFT calculations) can predict charge distribution, while experimental validation involves comparing reaction rates of derivatives with varying substituents. For instance, nitro-substituted phenothiazines exhibit reduced reactivity in electrophilic substitutions compared to methoxy analogs .

Q. What statistical methods are appropriate for resolving contradictions in bioactivity data across studies on quinolizidine analogs?

- Methodological Answer : Meta-analysis frameworks can harmonize disparate datasets by normalizing variables (e.g., IC values, assay conditions). For example, heterogeneity in cytotoxicity studies may arise from cell-line variability or solvent effects (DMSO vs. ethanol). Robust statistical tests (e.g., ANOVA with post-hoc Tukey tests) and sensitivity analyses help identify confounding factors . Transparent reporting of experimental parameters (e.g., temperature, incubation time) is essential for reproducibility .

Q. How can computational modeling predict the pharmacokinetic properties of this compound derivatives?

- Methodological Answer : Molecular dynamics simulations and QSAR (Quantitative Structure-Activity Relationship) models correlate structural features (e.g., logP, polar surface area) with ADME properties. Tools like SwissADME or Schrödinger’s QikProp generate predictions for bioavailability and blood-brain barrier penetration. Experimental validation involves in vitro assays (e.g., Caco-2 cell permeability) and in vivo pharmacokinetic studies in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.